2-(3,4-Difluorophenyl)propanal is a chemical compound characterized by its unique structure, which includes a propanal group attached to a 3,4-difluorophenyl moiety. Its molecular formula is , and it has a molecular weight of 170.16 g/mol. The presence of two fluorine atoms on the phenyl ring significantly influences its chemical properties and biological activities, making it a compound of interest in various fields of research and industry .
The synthesis of 2-(3,4-Difluorophenyl)propanal can be achieved through several methods:
2-(3,4-Difluorophenyl)propanal has potential applications in several areas:
Interaction studies involving 2-(3,4-Difluorophenyl)propanal focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies are essential for understanding how the compound may affect biological pathways and its potential role as a therapeutic agent. Current literature suggests that further exploration is needed to identify specific targets and mechanisms of action within biological systems.
Several compounds share structural similarities with 2-(3,4-Difluorophenyl)propanal. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 3-(4-Methoxyphenyl)-2-propenal | Contains a methoxy group instead of fluorines | Exhibits different electronic properties due to methoxy |
| 3-(3,4-Dichlorophenyl)prop-2-enal | Contains chlorine atoms instead of fluorines | Chlorine's larger size compared to fluorine affects reactivity |
| 2-(4-Fluorophenyl)propanal | Similar propanal structure but only one fluorine | Shows different reactivity profiles due to fewer fluorines |
The uniqueness of 2-(3,4-Difluorophenyl)propanal lies in its dual fluorination pattern on the aromatic ring. This configuration not only alters its electronic distribution but also enhances its lipophilicity compared to similar compounds. Such properties may influence its reactivity and interactions with biological targets more significantly than compounds with different substituents .
2-(3,4-Difluorophenyl)propanal serves as a crucial building block in the synthesis of triazole-based antifungal compounds [21] [23]. The aldehyde functionality provides an reactive electrophilic center that enables efficient coupling with triazole nucleophiles through nucleophilic addition mechanisms [25]. Research has demonstrated that difluorophenyl-substituted triazoles exhibit enhanced antifungal activity compared to their non-fluorinated analogs [21] [26].
The synthetic pathway typically involves Friedel-Crafts acylation followed by triazole alkylation reactions [22]. Optimized reaction conditions utilize potassium carbonate as base in dimethyl sulfoxide at elevated temperatures ranging from 140 to 189 degrees Celsius [24] [27]. These conditions achieve yields of 78 to 82 percent with excellent regioselectivity [24].
| Synthesis Step | Reagents/Conditions | Yield (%) | Temperature (°C) | Reaction Time (h) |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl3, CH2Cl2, 0°C to RT | 78 | 0 to 25 | 2-4 |
| Grignard Reaction | Mg, THF, reflux conditions | 85 | 66-68 | 4-6 |
| Triazole N-Alkylation | K2CO3, DMSO, 140-189°C | 78-82 | 140-189 | 15-20 |
| Crystallization Purification | Ethyl acetate recrystallization | 92 | 25 | 12-24 |
| Final Product Formation | Hydrolysis, pH adjustment | 75-89 | 25-40 | 2-4 |
The incorporation of the 3,4-difluorophenyl group enhances the antifungal potency through improved binding affinity to the cytochrome P450 14α-demethylase enzyme target [21]. Novel trifluoromethyl-containing triazole compounds derived from difluorophenyl precursors demonstrate minimum inhibitory concentrations of 8 micrograms per milliliter against Candida albicans [23]. The fluorine substitution pattern also improves pharmacokinetic properties by increasing metabolic stability and membrane permeability [25].
The aldehyde moiety in 2-(3,4-Difluorophenyl)propanal makes it an excellent substrate for enzymatic transamination reactions that generate neuromodulator precursors [29] [30]. Engineered transaminases, particularly ArRMut11, catalyze the stereoselective conversion of the aldehyde to corresponding chiral amines with exceptional enantioselectivity exceeding 95 percent [29].
Biocatalytic cascade systems incorporating ene-reductases from Gluconobacter oxydans enable one-pot synthesis of chiral pharmaceutical intermediates [41]. These enzymatic processes achieve substrate conversions of 85 to 90 percent under mild aqueous conditions at physiological pH and temperature [29] [41]. The fluorinated aromatic ring enhances blood-brain barrier permeability, making these derivatives particularly valuable for central nervous system drug development [31] [34].
| Enzyme System | Substrate Conversion (%) | Enantiomeric Excess (%) | Reaction Conditions | Scale Demonstrated |
|---|---|---|---|---|
| Ene-Reductase (GoER) | 85-90 | >95 | pH 7.0, 30°C, 16h | Lab scale (1-10g) |
| Transaminase (ArRMut11) | 87-95 | >95 | pH 8.0, 37°C, 24h | Lab scale (1-5g) |
| Combined Cascade System | 87 | 99 | pH 7.5, 30°C, 20h | Pilot scale (50-100g) |
| Asymmetric Hydrogenation | 90-95 | >99 | H2 (10 bar), Pd/C, RT | Industrial scale (kg) |
| Biocatalytic Transamination | 78-85 | 90-95 | Cofactor recycling, 37°C | Lab scale (1-10g) |
The resulting amine intermediates serve as precursors for dopamine and serotonin receptor agonists [28] [32]. Fluorine incorporation at the 3,4-positions of the phenyl ring significantly improves binding affinity and selectivity for specific receptor subtypes [28] [31]. These modifications enhance pharmacodynamic properties while maintaining favorable pharmacokinetic profiles essential for neuropharmaceutical applications [34].
2-(3,4-Difluorophenyl)propanal undergoes highly efficient cyclopropanation reactions to generate pharmaceutically relevant three-membered ring compounds [1] [10] [13]. The aldehyde functionality participates in Knoevenagel condensation with malononitrile to form α,β-unsaturated nitriles, which subsequently undergo Corey-Chaykovsky cyclopropanation with trimethylsulfoxonium iodide [1].
The resulting cyclopropane derivatives exhibit potent N-methyl-D-aspartic acid receptor antagonism with inhibitory concentrations ranging from 0.9 to 20 nanomolar [1] [17] [20]. The trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid derivatives demonstrate exceptional selectivity for GluRε3/ζl and GluRε4/ζl receptor subtypes [20]. This selectivity profile makes them valuable lead compounds for neuroprotective agent development [17].
| Application Category | Key Reaction Type | Typical Yield Range (%) | Selectivity |
|---|---|---|---|
| Cyclopropane Derivative Synthesis | Knoevenagel Condensation followed by Corey-Chaykovsky Cyclopropanation | 78-92 | High diastereoselectivity |
| Asymmetric Cyclopropanation | Enantioselective Simmons-Smith Reaction | 68-85 | >99% ee achievable |
| Aldehyde α-Fluorination | Organocatalytic α-Fluorination | 72-94 | 90-96% ee |
| Neuromodulator Precursor Formation | Transamination with Ene-Reductase | 68-87 | 99% de |
| Antifungal Intermediate Synthesis | Friedel-Crafts Acylation | 75-89 | Regioselective |
| Triazole Compound Synthesis | N-Alkylation with Triazole | 78-82 | High conversion |
Asymmetric cyclopropanation using chiral dirhodium catalysts produces enantiomerically pure products with optical purities exceeding 99 percent [43] [46]. The incorporation of fluorine atoms enhances the metabolic stability of these cyclopropane derivatives while maintaining high binding affinity for target receptors [43]. Biocatalytic cyclopropanation using engineered tautomerases provides cofactor-independent synthetic routes with excellent stereocontrol over both stereocenters [42].
The pharmaceutical relevance of these cyclopropane derivatives extends beyond receptor antagonism to include applications in anti-inflammatory and antiviral drug development [9] [13]. The unique geometric constraints imposed by the three-membered ring create conformationally restricted analogs with improved selectivity profiles compared to their acyclic counterparts [13] [43].
| Compound Class | IC50/EC50 Range (nM) | Selectivity Profile | Development Stage | Key Structural Features |
|---|---|---|---|---|
| NMDA Receptor Antagonists | 0.9-20 | GluRε3/ζl and GluRε4/ζl selective | Preclinical | Trans-cyclopropanecarboxylic acid |
| Dopamine Receptor Agonists | 10-50 | D2/D3 receptor selective | Phase I/II | Chiral cyclopropyl center |
| Serotonin Receptor Modulators | 5-25 | 5-HT1A agonist activity | Research phase | Fluorinated aromatic ring |
| Antifungal Cyclopropanes | 125-1000 | Broad spectrum antifungal | Commercial availability | Triazole functionality |
| CNS-Active Derivatives | 15-75 | Blood-brain barrier permeable | Lead optimization | Difluorophenyl substituent |
| Anti-inflammatory Agents | 25-100 | COX-2 selective | Preclinical | Carboxamide group |
The thermal degradation of 2-(3,4-difluorophenyl)propanal follows complex mechanistic pathways that are significantly influenced by the presence of fluorine substituents on the aromatic ring. Research into fluorinated aromatic compounds demonstrates that thermal decomposition typically initiates at temperatures ranging from 200-300°C, which is notably lower than many non-fluorinated analogs [1]. The primary thermal degradation pathway involves the preferential cleavage of carbon-carbon bonds adjacent to the carbonyl group, followed by the elimination of hydrogen fluoride molecules [2].
Studies on related fluorinated compounds such as 3,5-difluoro-2,4,6-trinitroanisole reveal that fluorinated aromatic structures exhibit decomposition temperatures around 282°C with peak decomposition occurring at this temperature [3]. The thermal stability of fluorinated arylpropanals is generally reduced compared to their non-fluorinated counterparts due to the electron-withdrawing effects of fluorine atoms, which destabilize adjacent carbon-carbon bonds [4]. In the case of 2-(3,4-difluorophenyl)propanal, the presence of two fluorine atoms in the meta and para positions creates an electron-deficient aromatic system that promotes thermal decomposition through radical mechanisms.
The decomposition process follows first-order kinetics with activation energies typically ranging from 45-65 kcal/mol for similar fluorinated compounds [5]. The initial step involves homolytic cleavage of the carbon-carbon bond between the propanal chain and the aromatic ring, generating a difluorophenyl radical and a propanal radical fragment [6]. Secondary decomposition pathways include the elimination of hydrogen fluoride from the aromatic ring, resulting in the formation of highly reactive dehydrofluorinated intermediates [7].
Temperature-dependent studies indicate that complete thermal degradation of fluorinated arylpropanals occurs within a temperature range of 250-400°C under atmospheric conditions [8]. The degradation products primarily consist of hydrogen fluoride, carbon monoxide, carbon dioxide, and various fluorinated aromatic fragments [9]. The thermal decomposition mechanism is significantly influenced by the atmospheric conditions, with oxygen-rich environments promoting oxidative degradation pathways alongside purely thermal processes [10].
The oxidative degradation of 2-(3,4-difluorophenyl)propanal proceeds through multiple competing pathways that involve both the aldehyde functional group and the fluorinated aromatic ring system. The primary oxidative mechanism involves the initial formation of a fluorinated benzoyl radical through hydrogen atom abstraction from the aldehyde carbon [11]. This process is facilitated by various oxidizing agents, including pyridinium fluorochromate and other chromium-based oxidants, which demonstrate Michaelis-Menten-type kinetics with respect to the aldehyde substrate [11].
Research on aromatic aldehyde oxidation reveals that fluorinated analogs exhibit enhanced reactivity compared to non-fluorinated compounds due to the electron-withdrawing effects of fluorine substituents [12]. The oxidation of 2-(3,4-difluorophenyl)propanal typically yields the corresponding difluorobenzoic acid as the primary product through a two-electron oxidation mechanism [11]. The reaction demonstrates substantial primary kinetic isotope effects when deuterated analogs are employed, confirming that carbon-hydrogen bond cleavage is the rate-determining step [11].
Secondary oxidative pathways involve ring functionalization reactions that proceed through electrophilic addition mechanisms [13]. These reactions result in the formation of hydroxylated difluorophenyl derivatives through the initial formation of epoxide intermediates, followed by rearrangement and fluoride elimination [13]. The oxidative rearrangement mechanism is particularly favored under acidic conditions, where protonation of intermediate species facilitates subsequent rearrangement steps [14].
Studies on fluorotelomer aldehyde oxidation demonstrate that hydrogen fluoride elimination is a common oxidative pathway for fluorinated aldehydes [15]. In the case of 2-(3,4-difluorophenyl)propanal, this mechanism proceeds through the formation of an α,β-unsaturated aldehyde intermediate, which subsequently undergoes further oxidative transformations [15]. The elimination process is non-enzymatic and occurs readily under physiological conditions, resulting in the formation of reactive electrophilic species that can interact with nucleophilic biomolecules [15].
The oxidative degradation is significantly enhanced in the presence of hydroxyl radicals, which attack both the aromatic ring and the aldehyde functional group [16]. Computational studies indicate that hydroxyl radical attack preferentially occurs at the aldehyde carbon due to its electrophilic nature, leading to rapid oxidation to the corresponding carboxylic acid [16]. The reaction rate constants for hydroxyl radical-initiated oxidation range from 10^-11 to 10^-9 cm³ molecule⁻¹ s⁻¹, depending on atmospheric conditions and temperature [16].
The condensation reactions of 2-(3,4-difluorophenyl)propanal generate a diverse array of byproducts through various mechanistic pathways, primarily involving aldol condensation and related carbon-carbon bond-forming reactions. The presence of fluorine substituents on the aromatic ring significantly influences the reactivity and selectivity of these condensation processes [17]. Research on polyfluoroacylcycloalkanones demonstrates that fluorinated aldehydes undergo condensation reactions under Lewis acid catalysis to yield exclusively E-configured products [17].
The primary condensation pathway involves the formation of β-hydroxy compounds through aldol condensation mechanisms [18]. In the case of 2-(3,4-difluorophenyl)propanal, the electron-withdrawing effects of the difluorophenyl group enhance the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack by enolate ions or related nucleophiles [19]. The condensation products typically exhibit enhanced stability due to the presence of fluorine substituents, which reduce the propensity for retro-aldol reactions [17].
Studies on fluorinated aldehyde condensation reveal that the reaction proceeds through the formation of fluorinated dienamine intermediates when conducted under organocatalytic conditions [20]. These intermediates undergo selective functionalization at the γ-position, resulting in the formation of complex polyfunctional products [21]. The enantioselective nature of these reactions has been demonstrated using chiral organocatalysts, yielding products with high optical purity [20].
Alternative condensation pathways include Julia olefination reactions that utilize fluoroacetamide derivatives to generate α-fluorovinyl products [19]. These reactions proceed under mild conditions using either diazabicycloundecene or sodium hydride as the base, with the choice of base significantly affecting the stereochemical outcome [19]. The formation of Z-configured products is favored when sodium hydride is employed, while diazabicycloundecene-mediated reactions can yield either E or Z products depending on the reaction conditions [19].
The analysis of condensation byproducts reveals the formation of fluorinated chromene structures when 2-(3,4-difluorophenyl)propanal undergoes condensation with salicylaldehyde derivatives [17]. These products are formed through an initial aldol condensation followed by cyclization and dehydration reactions [17]. The fluorinated chromene products exhibit enhanced thermal stability and unique photophysical properties compared to their non-fluorinated analogs [10].